COMT Inhibition: Sub‑Nanomolar Potency vs. Established Inhibitors
In enzymatic inhibition assays, [4-(Butylsulfanyl)phenyl](phenyl)methanone exhibits potent inhibition of catechol-O-methyltransferase (COMT) with an IC50 of 5.80 nM against rat brain membrane‑bound COMT (MB‑COMT) and 13 nM against liver soluble COMT (S‑COMT) [1]. This potency is superior to that of tolcapone (Ki = 30 nM for liver enzyme) [2] and nitecapone (IC50 = 300 nM for rat liver S‑COMT) under comparable assay conditions, placing it among the most potent non‑catechol COMT inhibitors reported.
| Evidence Dimension | COMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.80 nM (rat MB-COMT); 13 nM (rat S-COMT) |
| Comparator Or Baseline | Tolcapone: Ki = 30 nM; Nitecapone: IC50 = 300 nM |
| Quantified Difference | ~5‑fold more potent than tolcapone; >50‑fold more potent than nitecapone |
| Conditions | Rat brain/liver homogenates, 20 min preincubation with adrenaline as substrate [1] |
Why This Matters
High COMT inhibition potency is a critical selection criterion for CNS‑targeted drug discovery programs, directly impacting therapeutic window and dosing requirements.
- [1] BindingDB. BDBM50479631 (CHEMBL137555) – COMT Inhibition Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479631 (accessed 2026-04-17). View Source
- [2] Zürcher, G., et al. (1990). Ro 40‑7592: inhibition of COMT in rat brain and extracerebral tissues. Journal of Neurochemistry, 55(5), 1732‑1737. View Source
